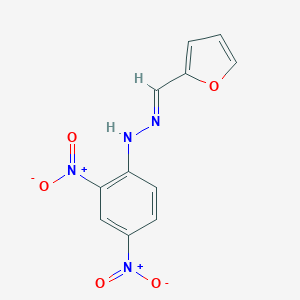

Furfural 2,4-dinitrophenylhydrazone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Furfural 2,4-dinitrophenylhydrazone is a chemical compound formed by the reaction of furfural with 2,4-dinitrophenylhydrazine. It is commonly used in analytical chemistry for the detection and quantification of aldehydes and ketones. The compound is characterized by its yellow to orange crystalline appearance and is known for its stability and reactivity in various chemical processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of furfural 2,4-dinitrophenylhydrazone involves a condensation reaction between furfural and 2,4-dinitrophenylhydrazine. This reaction is typically conducted in an acidic medium, with common catalysts including sulfuric acid or hydrochloric acid. The reaction proceeds as follows:

Furfural+2,4-dinitrophenylhydrazine→Furfural 2,4-dinitrophenylhydrazone+Water

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production .

Análisis De Reacciones Químicas

Types of Reactions: Furfural 2,4-dinitrophenylhydrazone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

Reduction: Reduction reactions can convert the nitro groups to amino groups.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nitrating agents are employed for substitution reactions.

Major Products Formed:

Oxidation: Nitro derivatives of this compound.

Reduction: Amino derivatives of the compound.

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Analytical Chemistry

Furfural 2,4-dinitrophenylhydrazone is widely utilized for the detection and quantification of carbonyl compounds. Its applications include:

- Colorimetric Analysis : The compound can be used in colorimetric assays to identify trace levels of furfural in complex matrices .

- High-Performance Liquid Chromatography : It serves as a derivatizing agent in HPLC methods for the analysis of aldehydes and ketones in food products and environmental samples .

Environmental Analysis

The compound plays a critical role in environmental monitoring:

- Air Quality Monitoring : It is employed to detect volatile organic compounds (VOCs) in air samples, particularly carbonyls that may indicate pollution levels.

- Water Quality Assessment : The hydrazone derivative aids in assessing water quality by identifying carbonyl contaminants in water bodies .

Biological Studies

Research involving biological systems often employs this compound:

- Degradation Studies : It is used to study the degradation pathways of biomolecules such as ascorbic acid under various conditions, providing insights into metabolic processes.

- Toxicological Assessments : Investigations into the toxic effects of furfural on biological systems often utilize this compound to understand its interaction with cellular components .

Industrial Applications

This compound finds numerous applications in industry:

- Synthesis of Furan Derivatives : It serves as an intermediate in producing various furan-based chemicals used in pharmaceuticals and agrochemicals.

- Polymer Production : The compound is involved in synthesizing polymers where furan derivatives are utilized for their unique properties .

Case Study 1: Colorimetric Detection of Furfural

A study reported a novel method for detecting trace levels of furfural using colorimetric techniques. The reaction between furfural and dinitrophenylhydrazine under acidic conditions resulted in a measurable color change, allowing for sensitive detection .

Case Study 2: Environmental Monitoring

In an environmental study, researchers employed this compound to monitor carbonyl compounds in urban air samples. The results indicated significant levels of VOCs correlated with traffic emissions, highlighting the compound's utility in environmental assessments .

Mecanismo De Acción

The mechanism of action of furfural 2,4-dinitrophenylhydrazone involves the formation of a hydrazone linkage between the carbonyl group of furfural and the hydrazine group of 2,4-dinitrophenylhydrazine. This reaction is facilitated by acidic conditions, which protonate the carbonyl group, making it more electrophilic and susceptible to nucleophilic attack by the hydrazine . The resulting hydrazone is stabilized by resonance and hydrogen bonding interactions.

Comparación Con Compuestos Similares

Furfural: A precursor to furfural 2,4-dinitrophenylhydrazone, used in the production of furan-based chemicals.

2,4-Dinitrophenylhydrazine: A reagent used in the synthesis of various hydrazones, including this compound.

Uniqueness: this compound is unique due to its dual functionality, combining the reactivity of furfural with the stability of the dinitrophenylhydrazone moiety. This makes it particularly useful in analytical applications where both stability and reactivity are required .

Actividad Biológica

Furfural 2,4-dinitrophenylhydrazone is a chemical compound formed through the reaction of furfural, a naturally occurring aldehyde derived from agricultural by-products, with 2,4-dinitrophenylhydrazine. This compound has garnered attention in both analytical chemistry and biological research due to its distinctive properties and potential applications.

The molecular formula of this compound is C₁₁H₈N₄O₅, characterized by its bright yellow to orange crystalline appearance. The synthesis involves a condensation reaction where the carbonyl group of furfural reacts with the hydrazine group of 2,4-dinitrophenylhydrazine under acidic conditions. This reaction enhances the compound's detectability in analytical techniques, making it valuable for identifying carbonyl compounds in various samples.

Biological Activity Overview

Furfural and its derivatives have been studied for their biological activities. Notably, furfural exhibits antimicrobial properties and potential applications in food preservation. The hydrazone derivative may possess similar or enhanced biological activities due to structural modifications that influence its interaction with biological targets .

The mechanism of action for this compound involves the formation of a hydrazone linkage between the carbonyl group of furfural and the hydrazine group of 2,4-dinitrophenylhydrazine. This reaction is facilitated by acidic conditions that increase the electrophilicity of the carbonyl group, making it more susceptible to nucleophilic attack by the hydrazine.

Case Studies and Research Findings

Several studies have explored the biological activity of furfural derivatives, including:

- Antimicrobial Activity : Research indicates that furfural itself has notable antimicrobial properties. A study highlighted its effectiveness against various foodborne pathogens, suggesting its potential as a natural preservative .

- Antifungal Properties : A series of diarylhydrazones derived from 2,4-dinitrophenylhydrazine were synthesized and screened for antifungal activity. Preliminary results showed promising potency against fungal strains, indicating that modifications in structure could enhance biological efficacy .

- Toxicological Studies : Furfural is recognized as an intermediary toxic compound produced during food processing. Its derivatives have been evaluated for their toxicity levels in different biological models, emphasizing the need for careful assessment when utilized in food products .

Table 1: Biological Activities of Furfural Derivatives

Propiedades

IUPAC Name |

N-[(E)-furan-2-ylmethylideneamino]-2,4-dinitroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4O5/c16-14(17)8-3-4-10(11(6-8)15(18)19)13-12-7-9-2-1-5-20-9/h1-7,13H/b12-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLMSXDMAAIAPCZ-KPKJPENVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.